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Compound of Interest

Compound Name: 2,4-Dimethylpentane

Cat. No.: B089610

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
2,4-dimethylpentane, a branched alkane of interest in various chemical and pharmaceutical
applications. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Introduction

2,4-Dimethylpentane (C-H1e) is a saturated hydrocarbon characterized by its branched
structure. Understanding its spectroscopic properties is crucial for its identification,
characterization, and quality control in research and industrial settings. This guide presents a
detailed analysis of its *H NMR, 3C NMR, IR, and MS spectra, offering valuable data for
scientists and researchers. Due to its molecular symmetry, the NMR spectra of 2,4-
dimethylpentane are notably simpler than its isomeric forms, providing a clear example of the
impact of molecular structure on spectroscopic output.[1][2]

Spectroscopic Data

The following sections present the key spectroscopic data for 2,4-dimethylpentane in a
structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Due to
the symmetry of 2,4-dimethylpentane, its NMR spectra exhibit a reduced number of signals,
simplifying spectral interpretation.[1][2]

The proton NMR spectrum of 2,4-dimethylpentane is characterized by three distinct signals,
all appearing in the upfield region (0.8—1.2 ppm), which is typical for saturated hydrocarbons.[2]
The integration ratio of these signals is 12:2:2, corresponding to the different proton
environments in the molecule.[2]

Table 1: H NMR Spectroscopic Data for 2,4-Dimethylpentane

. Chemical Shift . . .
Signal Integration Multiplicity Assignment
(3, ppm)

-CHs (C1, C5,
and the two

a ~0.89 12H Doublet
methyls on C2
and C4)

b ~1.12 2H Multiplet -CH2- (C3)

c ~1.64 2H Multiplet -CH- (C2, C4)

Solvent: CDCIs, Reference: TMS at 0.0 ppm. Data sourced from various spectral databases.

Owing to its symmetrical structure, the 13C NMR spectrum of 2,4-dimethylpentane displays
only three signals, indicating three unique carbon environments.[1] All signals are found in the
upfield region, characteristic of sp® hybridized carbon atoms in alkanes.[1]

Table 2: 13C NMR Spectroscopic Data for 2,4-Dimethylpentane

Signal Chemical Shift (6, ppm) Assignment

-CHs (C1, C5, and the two

1 22.87

methyls on C2 and C4)
2 25.60 -CH- (C2, C4)
3 48.85 -CHz- (C3)
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Solvent: CDCIs, Reference: TMS at 0.0 ppm. Data sourced from PubChem.[3]

Infrared (IR) Spectroscopy

The IR spectrum of 2,4-dimethylpentane is relatively simple, dominated by absorptions
corresponding to C-H and C-C bond vibrations.[4] The absence of significant peaks outside of
these regions confirms the lack of functional groups.

Table 3: IR Spectroscopic Data for 2,4-Dimethylpentane

Wavenumber . . . .

Intensity Vibration Type Assignment
(cm™)
2940 - 2880 Strong C-H Stretch CHz, CHs groups
1480 - 1365 Strong C-H Bend CHz, CHs groups
1175 - 1140 Strong C-C Skeletal C-(CHs)2 group
840 - 790 Strong C-C Skeletal C-(CHs)z group

Sample preparation: Liquid film.[4]

Mass Spectrometry (MS)

The mass spectrum of 2,4-dimethylpentane is characterized by extensive fragmentation,
which is typical for branched alkanes. The molecular ion peak (M*) at m/z 100 is often weak or
absent due to the instability of the parent ion.[5] The base peak is typically observed at m/z 43.

Table 4: Mass Spectrometry Data for 2,4-Dimethylpentane

miz Relative Intensity Proposed Fragment lon
100 Weak [C7H16]*" (Molecular lon)
85 Strong [CeHas]*

57 Strong [CaHo]*

43 Very Strong (Base Peak) [CsH7]*
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lonization method: Electron lonization (El).

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above.

NMR Spectroscopy

3.1.1. *H and 3C NMR Spectroscopy

o Sample Preparation: A solution of 2,4-dimethylpentane is prepared by dissolving
approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of deuterated chloroform
(CDCIs). A small amount of tetramethylsilane (TMS) is added as an internal standard for
chemical shift referencing (O ppm). The solution is then transferred to a 5 mm NMR tube.

¢ Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of
300 MHz or higher for protons, is used.

e 1H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard single-
pulse experiment is performed. Key parameters include a 90° pulse angle, a spectral width
of approximately 15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4
seconds. Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-
decoupled experiment is typically run to simplify the spectrum to single lines for each unique

carbon. A larger number of scans (often several hundred to thousands) is required due to the

low natural abundance of 3C and its lower gyromagnetic ratio. A relaxation delay of 2-5
seconds is commonly used.

» Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier

transform. Phase and baseline corrections are performed. For *H NMR, the signals are
integrated to determine the relative proton ratios.

Infrared (IR) Spectroscopy

o Sample Preparation: For a liquid sample like 2,4-dimethylpentane, a neat spectrum is
obtained. A single drop of the liquid is placed between two sodium chloride (NaCl) or
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potassium bromide (KBr) salt plates to form a thin film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The
prepared sample is then placed in the spectrometer's sample holder. The spectrum is
typically recorded over the range of 4000 to 400 cm~1. An average of 16 to 32 scans is
usually sufficient to obtain a high-quality spectrum.

Data Processing: The background spectrum is automatically subtracted from the sample
spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Sample Introduction: For a volatile liquid such as 2,4-dimethylpentane, a direct insertion
probe or injection via a gas chromatograph (GC-MS) can be used. For direct insertion, a
small amount of the sample is introduced into the ion source where it is vaporized.

lonization: Electron lonization (El) is the most common method for alkanes. The vaporized
sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing the
molecules to ionize and fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) using a mass analyzer, such as a quadrupole or time-of-flight (TOF)
analyzer.

Detection: The separated ions are detected, and their abundance is recorded as a function of
their m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of utilizing different spectroscopic

techniques to determine the structure of 2,4-dimethylpentane.
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Caption: Workflow for the structural elucidation of 2,4-dimethylpentane using spectroscopic
methods.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://docbrown.info/page06/spectra/24-dimethylpentane-nmr13c.htm
https://docbrown.info/page06/spectra/24-dimethylpentane-nmr13c.htm
https://docbrown.info/page06/spectra/24-dimethylpentane-nmr13c.htm
https://www.docbrown.info/page06/spectra/24-dimethylpentane-nmr1h.htm
https://www.docbrown.info/page06/spectra/24-dimethylpentane-nmr1h.htm
https://www.docbrown.info/page06/spectra/24-dimethylpentane-nmr1h.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Dimethylpentane
https://www.docbrown.info/page06/spectra/24-dimethylpentane-ir.htm
https://www.docbrown.info/page06/spectra/24-dimethylpentane-ir.htm
https://www.docbrown.info/page06/spectra/24-dimethylpentane-ir.htm
https://www.docbrown.info/page06/spectra/24-dimethylpentane-ms.htm
https://www.docbrown.info/page06/spectra/24-dimethylpentane-ms.htm
https://www.docbrown.info/page06/spectra/24-dimethylpentane-ms.htm
https://www.benchchem.com/product/b089610#spectroscopic-data-of-2-4-dimethylpentane-nmr-ir-mass-spec
https://www.benchchem.com/product/b089610#spectroscopic-data-of-2-4-dimethylpentane-nmr-ir-mass-spec
https://www.benchchem.com/product/b089610#spectroscopic-data-of-2-4-dimethylpentane-nmr-ir-mass-spec
https://www.benchchem.com/product/b089610#spectroscopic-data-of-2-4-dimethylpentane-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b089610?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089610?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089610?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

